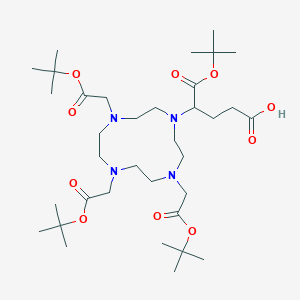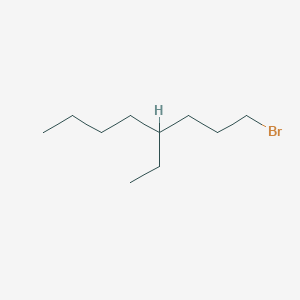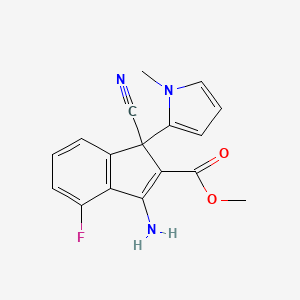![molecular formula C15H14F3NO3 B3123262 2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol CAS No. 306730-45-0](/img/structure/B3123262.png)
2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol
Vue d'ensemble
Description
2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol is a biochemical used for proteomics research . It has a molecular formula of C15H14F3NO3 and a molecular weight of 313.27 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a methoxy group and a trifluoromethoxy group through an amino-methyl bridge . The exact 3D structure would require more advanced techniques to determine.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available literature. As mentioned, it has a molecular weight of 313.27 .Applications De Recherche Scientifique
Antioxidant Properties and Food Preservation
Phenolic compounds, like those derived from methylglyoxal, exhibit significant antioxidant properties. These compounds are capable of scavenging reactive carbonyl species in foods, potentially mitigating the effects of foodborne toxins and extending shelf life through their antioxidant activity. The interaction between amino acids and phenolic compounds can lead to the formation of beneficial adducts, although the bioavailability and toxicological profiles of these adducts need further investigation to fully harness their potential in food preservation (Zheng et al., 2020).
Chemosensors Development
Compounds based on phenolic structures, such as 4-Methyl-2,6-diformylphenol, are foundational in developing fluorescent chemosensors. These chemosensors can detect a wide range of analytes, including metal ions and neutral molecules, showcasing high selectivity and sensitivity. This area of research holds promise for applications in environmental monitoring, healthcare diagnostics, and chemical manufacturing (Roy, 2021).
Environmental and Health Safety of Synthetic Phenolic Antioxidants
The widespread use of synthetic phenolic antioxidants in consumer products raises concerns about their environmental and health impacts. Research into the environmental occurrence, human exposure, and toxicity of these compounds is crucial for assessing their safety and developing safer alternatives. Studies suggest that some synthetic phenolic antioxidants may possess hepatic toxicity, endocrine-disrupting effects, or carcinogenic potential, emphasizing the need for continued research and regulation (Liu & Mabury, 2020).
Therapeutic Potential of Phenolic Compounds
Phenolic acids and their derivatives have been extensively studied for their therapeutic potential, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. These compounds could be valuable in developing new treatments for a range of diseases, including cardiovascular conditions, cancer, and neurodegenerative diseases. Their natural occurrence in food and plants makes them attractive candidates for drug development and nutritional supplements (Naveed et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-6-[[4-(trifluoromethoxy)anilino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c1-21-13-4-2-3-10(14(13)20)9-19-11-5-7-12(8-6-11)22-15(16,17)18/h2-8,19-20H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWIHPRDOFRRBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182118 | |
| Record name | 2-Methoxy-6-[[[4-(trifluoromethoxy)phenyl]amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306730-45-0 | |
| Record name | 2-Methoxy-6-[[[4-(trifluoromethoxy)phenyl]amino]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306730-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-[[[4-(trifluoromethoxy)phenyl]amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



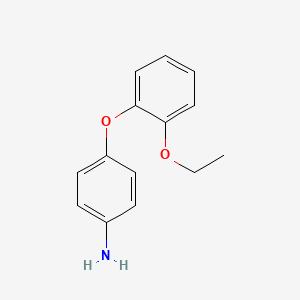
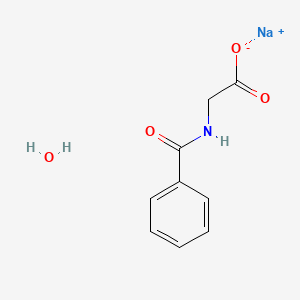
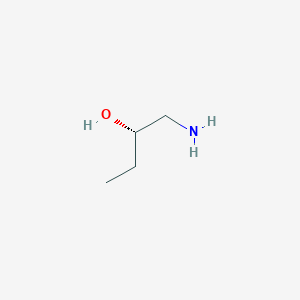
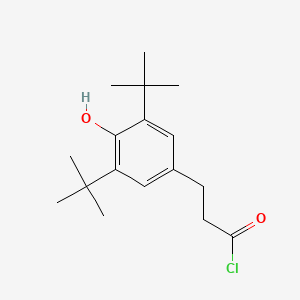
![(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid](/img/structure/B3123219.png)
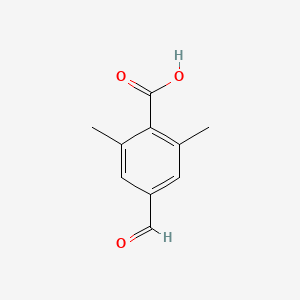
![4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3123242.png)
![4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B3123246.png)
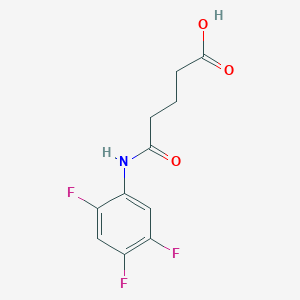
![N-(3,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3123269.png)
